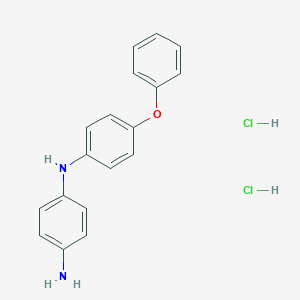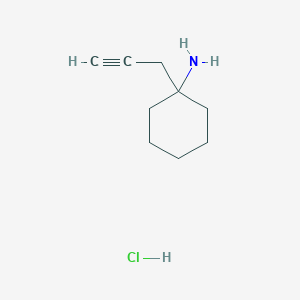
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride, also known as PPDA, is a chemical compound that has been widely used in scientific research. PPDA is a diamine derivative that has been used as a building block for various organic molecules. The compound has been synthesized using different methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This inhibition leads to a decrease in the production of melanin, which makes N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride useful in the treatment of hyperpigmentation disorders. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders.
Biochemical and Physiological Effects:
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several biochemical and physiological effects. The compound has been found to inhibit the activity of tyrosinase, as mentioned earlier. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have antioxidant properties, which make it useful in the treatment of oxidative stress-related disorders. In addition, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been found to have anti-inflammatory properties, which make it useful in the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has several advantages for lab experiments. The compound is easy to synthesize, and it is readily available. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been found to have low toxicity, which makes it safe to use in lab experiments. However, N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has some limitations for lab experiments. The compound is not very soluble in water, which makes it difficult to use in aqueous solutions. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride is also sensitive to light, which makes it necessary to store the compound in a dark place.
Zukünftige Richtungen
There are several future directions for the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in scientific research. One direction is the synthesis of new organic compounds using N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride as a building block. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can also be used in the synthesis of new drugs and pharmaceuticals. Another direction is the study of the mechanism of action of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in more detail. This will help to understand the biochemical and physiological effects of the compound better. Finally, the use of N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride in the treatment of various disorders can be explored further, which may lead to the development of new therapies.
Synthesemethoden
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride can be synthesized using different methods. One of the most common methods is the condensation of 4-aminophenol with 4-phenoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reduced to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride using a reducing agent. Another method involves the reaction of 4-nitrophenol with 4-phenoxybenzaldehyde, followed by the reduction of the intermediate to N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride. Both methods have been found to be effective in synthesizing N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride.
Wissenschaftliche Forschungsanwendungen
N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has been widely used in scientific research as a building block for various organic molecules. It has been used to synthesize dyes, polymers, and other organic compounds. N1-(4-phenoxyphenyl)benzene-1,4-diamine dihydrochloride has also been used in the synthesis of various drugs and pharmaceuticals. The compound has been found to have several biochemical and physiological effects, which make it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
4-N-(4-phenoxyphenyl)benzene-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O.2ClH/c19-14-6-8-15(9-7-14)20-16-10-12-18(13-11-16)21-17-4-2-1-3-5-17;;/h1-13,20H,19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBQYRYNVJXBEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=C(C=C3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2714435.png)
![1-Methyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2714436.png)



![N-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714441.png)
![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2714442.png)
![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2714445.png)
![2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2714449.png)